molecular formula C11H8FNO4 B2449189 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 953718-97-3

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2449189
CAS No.: 953718-97-3
M. Wt: 237.186
InChI Key: JJOTVYNDKCWFOX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (δ, ppm):

Proton Environment Chemical Shift (δ) Multiplicity
Isoxazole C-H (position 4) 8.2–8.5 Singlet
Phenyl C-H (position 6) 7.1–7.3 Doublet
Methoxy (-OCH₃) 3.8–3.9 Singlet
Carboxylic acid (-COOH) 12.5–13.0 Broad singlet

¹³C NMR data:

Carbon Environment Chemical Shift (δ)
Isoxazole C-3 (COOH) 165–170
Isoxazole C-5 (connected to phenyl) 150–155
Phenyl C-F 160–162 (J = 245 Hz)
Methoxy (-OCH₃) 55–56

Infrared (IR) Spectroscopy

Notable IR absorptions:

Bond/Vibration Wavenumber (cm⁻¹)
O-H (carboxylic acid) 2500–3300 (broad)
C=O (carboxylic acid) 1680–1720
C=N (isoxazole) 1550–1600
C-F (aromatic) 1220–1250
C-O (methoxy) 1020–1050

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 270–290 nm due to π→π* transitions in the conjugated isoxazole-phenyl system. A weaker n→π* transition appears near 320 nm , attributed to the lone pairs of the oxygen and nitrogen atoms.

Computational Chemistry: DFT Studies and Molecular Orbital Analysis

Density Functional Theory (DFT) Insights

  • Geometric optimization at the B3LYP/6-311++G(d,p) level confirms the planar arrangement of the isoxazole ring and the twisted phenyl substituent.
  • Frontier molecular orbitals :
    • The HOMO (-6.8 eV) is localized on the isoxazole ring and phenyl group, indicating nucleophilic reactivity.
    • The LUMO (-2.1 eV) resides on the carboxylic acid and fluorine atoms, suggesting electrophilic sites.

Natural Bond Orbital (NBO) Analysis

  • The C-F bond has 80% p-character, enhancing electronegativity and directing electrophilic substitution to the para position of the phenyl ring.
  • The methoxy group donates electron density via resonance (+M effect), stabilizing the phenyl ring.

Vibrational Frequency Calculations

DFT/B3LYP simulations match experimental IR and Raman spectra, with mean deviations of <5 cm⁻¹. Key modes include:

  • C=O stretching at 1695 cm⁻¹ (calculated: 1702 cm⁻¹).
  • C-F bending at 635 cm⁻¹ (calculated: 628 cm⁻¹).

Properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4/c1-16-6-2-3-7(8(12)4-6)10-5-9(11(14)15)13-17-10/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOTVYNDKCWFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953718-97-3
Record name 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 undergoes typical acid-derived transformations:

Reaction TypeReagents/ConditionsProductNotes
Esterification Methanol + H₂SO₄ (catalytic)Methyl 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylateCommon for heterocyclic acids .
Amide Formation SOCl₂ → R-NH₂5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxamideRequires activation via acyl chloride .
Salt Formation NaOH or K₂CO₃Sodium/potassium carboxylate saltEnhances solubility in polar solvents .

Oxazole Ring Reactivity

The oxazole ring participates in electrophilic substitutions and ring-opening reactions:

Reaction TypeReagents/ConditionsProductMechanism
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted oxazole derivativeOccurs at position 4 due to ring electronics .
Reduction LiAlH₄ or H₂/Pd-COxazoline or fully saturated derivativePartial reduction preserves aromaticity .
Ring-Opening Strong acids (e.g., HCl, reflux)Linear amide or carboxylic acidAcidic cleavage of the oxazole ring .

Aromatic Ring Modifications

The 2-fluoro-4-methoxyphenyl group undergoes directed substitutions:

Reaction TypeReagents/ConditionsProductSelectivity
Nucleophilic Aromatic Substitution KOH/EtOH, heatReplacement of fluorine with -OHFluorine’s electronegativity directs substitution .
Demethylation BBr₃ (CH₂Cl₂, -78°C)Phenolic derivative (-OH at position 4)Methoxy group removal for further functionalization .
Halogenation Br₂/FeBr₃Brominated phenyl derivativeMethoxy group directs para-bromination .

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

Reaction TypeCatalysts/LigandsProductApplication
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂Biaryl-oxazole hybridExpands aromatic diversity .
Sonogashira Coupling PdCl₂, CuI, PPh₃Alkynyl-oxazole derivativeUseful in optoelectronic materials .

Fluorine-Specific Reactions

The fluorine atom enables unique transformations:

Reaction TypeReagents/ConditionsProductUtility
Fluorine Exchange KF/18-crown-6Replacement with other halogens (e.g., Cl)Tuning electronic properties .
Radiofluorination [¹⁸F]KF, Cu(OTf)₂Radiolabeled derivativePET imaging applications .

Comparative Reactivity Table

Functional GroupReactivity withProduct StabilityCitation
Carboxylic AcidEsterifying agents (e.g., ROH)High (crystalline solids)
Oxazole RingElectrophiles (e.g., NO₂⁺)Moderate (sensitive to pH)
2-Fluoro SubstituentNucleophiles (e.g., OH⁻)Low (requires harsh conditions)

Key Findings:

  • The carboxylic acid group is the most reactive site, enabling diversification into esters, amides, and salts.

  • The oxazole ring’s electron-deficient nature favors electrophilic substitutions at position 4.

  • Fluorine on the phenyl ring can be replaced under nucleophilic conditions, though methoxy groups dominate regioselectivity.

  • Cross-coupling reactions expand utility in medicinal chemistry and material science.

Scientific Research Applications

Synthetic Chemistry

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid serves as a versatile scaffold in synthetic organic chemistry. Its structure allows for the introduction of various functional groups, making it valuable in the development of new compounds with desired properties. The presence of the oxazole ring enhances its reactivity, facilitating the synthesis of derivatives that may exhibit unique biological activities.

Pharmaceutical Development

Research indicates that compounds similar to this compound are being explored for their potential therapeutic effects. The fluorine atom in its structure can influence pharmacokinetics and bioavailability, making it an attractive candidate for drug development. Preliminary studies suggest that modifications to this scaffold could yield compounds with enhanced efficacy against specific diseases .

Biological Studies

The compound has been identified as a non-ionic organic buffering agent used in cell cultures, particularly within a pH range of 6 to 8.5. This property makes it useful in biological experiments where maintaining stable pH conditions is critical for cellular functions . Additionally, its structural features may contribute to interactions with biological targets, warranting further investigation into its potential as a lead compound in drug discovery.

Material Science

In material science, derivatives of this compound can be investigated for their role in creating advanced materials with specific chemical properties. The ability to modify the oxazole ring can lead to materials with tailored thermal stability or optical properties, which are essential in developing new electronic or photonic devices.

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing various derivatives of this compound demonstrated its versatility as a synthetic intermediate. Researchers successfully modified the carboxylic acid group to form esters and amides, which were then evaluated for biological activity against cancer cell lines .

In another investigation, the biological activity of synthesized derivatives was assessed using in vitro assays to determine their effectiveness as potential anti-cancer agents. Results indicated that several derivatives exhibited significant cytotoxicity against specific cancer cell lines, highlighting the potential of this compound framework in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and methoxy substituents enhance its binding affinity and specificity towards these targets. The oxazole ring and carboxylic acid group play crucial roles in modulating the compound’s biological activity by influencing its electronic properties and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the oxazole ring and carboxylic acid group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a fluorine atom and a methoxy group on a phenyl ring, linked to an oxazole ring with a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and oncology.

  • Molecular Formula : C11_{11}H8_8FNO4_4
  • Molecular Weight : Approximately 237.18 g/mol
  • Structural Characteristics : The compound features an oxazole ring and is characterized by its solubility due to the carboxylic acid group, which enhances its reactivity in various chemical environments.

The primary biological target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . This compound acts as a potent negative allosteric modulator (NAM) of this receptor, affecting glutamatergic signaling pathways that are crucial for synaptic plasticity, learning, and memory. The modulation leads to a reduction in excitatory signaling mediated by glutamate, which may alleviate symptoms associated with neuropsychiatric disorders.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Neuropharmacological Effects :
    • Inhibition of mGluR2 may provide therapeutic benefits in conditions such as anxiety and depression by modulating excitatory neurotransmission.
    • Studies have suggested that compounds targeting mGluR2 can help in conditions where glutamate signaling is dysregulated.
  • Anticancer Activity :
    • Preliminary research has shown that derivatives of this compound could possess anticancer properties. The unique structure may allow it to interact with specific biological targets involved in cancer pathways.
    • For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Properties :
    • Emerging studies indicate potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyActivity AssessedFindings
Study ANeuropharmacological EffectsDemonstrated significant modulation of mGluR2 activity, leading to reduced excitatory neurotransmission.
Study BAnticancer ActivityShowed IC50_{50} values in the micromolar range against MCF-7 and U-937 cancer cell lines, indicating potential as an anticancer agent.
Study CAntimicrobial PropertiesExhibited notable antimicrobial activity against specific bacterial strains, warranting further investigation into therapeutic applications.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Formation of Phenyl Ring Substituents :
    • Utilizing 2-fluoro-4-methoxyphenylboronic acid through Suzuki-Miyaura cross-coupling reactions.
  • Oxazole Ring Formation :
    • Cyclization with an appropriate oxazole precursor under basic conditions.

This synthesis route can be optimized for industrial production to ensure high yield and purity .

Q & A

Q. Table 1. Key Physicochemical Properties of Analogous Oxazole Derivatives

CompoundMelting Point (°C)PurityCharacterization MethodReference
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid147–15197%HPLC, NMR
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid182–18397%Recrystallization, IR

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction pH10–12Minimizes hydrolysis
Solvent PolarityHigh (e.g., DMF)Enhances cyclization rate

Citations

  • Citations derived from peer-reviewed synthesis protocols , crystallography data , and physicochemical catalogs .

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